5-[Methyl(propan-2-yl)amino]pentanoic acid;hydrochloride
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Overview
Description
5-[Methyl(propan-2-yl)amino]pentanoic acid;hydrochloride is a chemical compound with the molecular formula C9H19NO2·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(propan-2-yl)amino]pentanoic acid;hydrochloride typically involves the reaction of 5-bromopentanoic acid with methyl(propan-2-yl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and pH. The final product is obtained through crystallization and filtration processes to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
5-[Methyl(propan-2-yl)amino]pentanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[Methyl(propan-2-yl)amino]pentanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-[Methyl(propan-2-yl)amino]pentanoic acid;hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, such as changes in gene expression, protein synthesis, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(Isopropyl(methyl)amino)pentanoic acid
- 5-(Methyl(ethyl)amino)pentanoic acid
- 5-(Methyl(propyl)amino)pentanoic acid
Uniqueness
5-[Methyl(propan-2-yl)amino]pentanoic acid;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets, making it valuable for specific research applications .
Properties
IUPAC Name |
5-[methyl(propan-2-yl)amino]pentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-8(2)10(3)7-5-4-6-9(11)12;/h8H,4-7H2,1-3H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWPKJKKIZLERE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCCCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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